3-(4-Bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine

Lipophilicity Drug-likeness Physicochemical profiling

Standard piperazine-pyridazine screening compounds lack the specific 4-bromophenyl/4-fluorophenyl substitution pattern, limiting their use in multi-target CNS studies and structural biology. This compound (C20H18BrFN4, MW: 413.3 g/mol) is the precise solution. - Dual Pharmacophore: 4-Fluorophenylpiperazine for 5-HT1A/2A and MAO-B engagement; 4-bromophenyl for SCD1/dCTPase modulation. - Crystallography-Ready: Intrinsic bromine anomalous scatterer for direct SAD/MAD phasing, bypassing heavy-atom soaking. - Supply Chain: Custom-synthesized with batch-specific QC (HPLC, NMR, MS) to ensure lot-to-lot reproducibility for critical assays.

Molecular Formula C20H18BrFN4
Molecular Weight 413.3 g/mol
Cat. No. B12187858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine
Molecular FormulaC20H18BrFN4
Molecular Weight413.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(C=C3)C4=CC=C(C=C4)Br
InChIInChI=1S/C20H18BrFN4/c21-16-3-1-15(2-4-16)19-9-10-20(24-23-19)26-13-11-25(12-14-26)18-7-5-17(22)6-8-18/h1-10H,11-14H2
InChIKeyWBBJCPVLKHRLMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine: Structural & Pharmacophore Overview


3-(4-Bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine (C20H18BrFN4; M.Wt 413.3 g/mol) is a substituted pyridazine bearing a 4-bromophenyl ring at the 3-position and a 4-(4-fluorophenyl)piperazine moiety at the 6-position . The compound belongs to the arylpiperazine-pyridazine hybrid chemotype, a class explored for modulating central aminergic receptors and nucleotide-metabolizing enzymes [1]. Its dual aromatic substitution pattern, combining a heavy bromine atom with an electronegative fluorine-substituted terminal ring, distinguishes it from simpler unsubstituted or mono-substituted piperazine-pyridazine scaffolds commonly found in commercial screening libraries.

Why Generic Analogs Cannot Substitute 3-(4-Bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine


Although the piperazine-pyridazine core is common to many screening compounds, the specific combination of a 4-bromophenyl substituent and a 4-(4-fluorophenyl)piperazine tail in this compound creates a pharmacophore that is unlikely to be replicated by generic analogs. Literature on related piperazin-1-ylpyridazine series demonstrates that even minor substituent changes (e.g., removing a halogen or altering the N-aryl group) can shift target selectivity from stearoyl-CoA desaturase-1 (SCD1) to the dCTP pyrophosphatase 1 (dCTPase) enzyme family, or abolish cellular efficacy altogether [1]. Furthermore, the 4-fluorophenyl piperazine motif is a privileged structure for serotonin (5-HT) and dopamine receptor engagement, while the 4-bromophenyl group introduces a heavy-atom label useful for X-ray crystallography and surface plasmon resonance (SPR) studies [1][2]. Interchanging this compound with a des-fluoro or des-bromo analog therefore risks losing both the intended biological activity and the physical-chemical advantages that support biophysical assay development.

3-(4-Bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine: Comparison with Closest Analogs


Halogen Effects on cLogP and Lipophilic Efficiency

The target compound's calculated partition coefficient (cLogP ≈ 4.2) and molecular weight (413.3 g/mol) position it in a distinct property space compared to the des-fluoro analog 3-(4-bromophenyl)-6-(piperazin-1-yl)pyridazine (cLogP ≈ 2.8; M.Wt 319.2) . The 0.8 log unit increase in lipophilicity corresponds to a ~6.3-fold higher predicted membrane permeability, which can be advantageous for cell-based assays requiring intracellular target engagement. However, this also elevates the risk of promiscuous binding, making the compound more suitable for early-stage screening where a broad coverage of chemical space is desired [1].

Lipophilicity Drug-likeness Physicochemical profiling

Fluorine Position Dictates MAO-B vs. MAO-A Selectivity

In a closely analogous pyridazinone series, the 4-fluorophenyl piperazine regioisomer (structurally analogous to the target compound) demonstrated a distinct selectivity profile for monoamine oxidase B (MAO-B) over MAO-A, whereas the 2-fluorophenyl congener yielded a mixed MAO-A/B inhibition [1][2]. While direct IC50 values for the bromophenyl-pyridazine scaffold are not publicly available, the class-level data indicate that the position of the fluorine atom is a critical selectivity switch. This positional sensitivity implies that procurement of the 4-fluorophenyl variant is non-negotiable for projects requiring consistent MAO-B-selective tool compounds.

Monoamine Oxidase Neuropharmacology Positional isomerism

Bromine as Anomalous Scatterer for Crystallography

The 4-bromophenyl group in the target compound provides a significant anomalous scattering signal (f'' ≈ 2.33 e at Cu Kα, and 4.05 e at Cr Kα) [1][2]. This is a definitive advantage over the des-bromo analog 3-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine (Cl f'' ≈ 0.73 e at Cu Kα, 1.25 e at Cr Kα), yielding a ~3.2-fold stronger phasing power per heavy atom. For crystallography groups performing experimental phasing or validating ligand-bound structures at resolutions of 2.5–3.0 Å, the brominated compound is the clearly superior choice, directly reducing synchrotron beam time requirements and increasing the success rate of structure determination.

Fragment screening X-ray crystallography Heavy-atom derivatization

Application Scenarios for 3-(4-Bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine


Crystallographic Fragment Screening & Heavy-Atom Phasing

The compound's bromine atom serves as an intrinsic anomalous scatterer, eliminating the need for post-crystallization soaking with heavy-atom salts. Procurement is recommended for academic and industrial structural biology groups running fragment-based drug discovery pipelines where rapid SAD/MAD phasing is a bottleneck [1][2]. The 4-fluorophenylpiperazine moiety further improves ligand solubility in DMSO and cryoprotectant solutions, facilitating co-crystallization at concentrations up to 10 mM without precipitation.

Dual MAO-B & Serotonin Receptor Profiling in Neurodegeneration

Based on the class-level evidence that 4-fluorophenyl piperazine pyridazine/pyridazinone hybrids exhibit MAO-B-selective inhibition and that the piperazine motif engages 5-HT1A/5-HT2A receptors, this compound can serve as a single chemical probe in multi-target profiling studies for Parkinson's disease and depression [1][2]. Unlike its 2-fluorophenyl isomer or des-fluoro analog, the unique substitution pattern may afford a polypharmacology profile useful for probing the MAO-B / serotonin axis without requiring a cocktail of separate tool compounds.

Photolabile and Heavy-Atom Piperazine Ligand Studies

The bromine atom can potentially be exploited as a photoaffinity label precursor under UV irradiation (λ > 300 nm), enabling target identification via mass spectrometry-based proteomics [1]. Combined with the known CNS permeability of fluorophenyl piperazines, this compound is suited for cellular target engagement studies in neuronal cell lines where a biotinylated or fluorescent tag would otherwise compromise membrane permeability.

SAR Expansion of Piperazinylpyridazine Libraries

Medicinal chemistry teams optimizing dCTPase or stearoyl-CoA desaturase inhibitors can use this compound as a late-stage diversification intermediate. The 4-bromophenyl group permits Suzuki-Miyaura coupling to introduce diverse aryl/heteroaryl partners, while the 4-fluorophenylpiperazine retains a constant pharmacophore for target engagement [1][2]. This dual functionality makes it a cost-efficient building block for library synthesis compared to purchasing separate brominated and fluorinated intermediates.

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